2-(4-Bromophenyl)-4'-trifluoromethylacetophenone
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Overview
Description
2-(4-Bromophenyl)-4’-trifluoromethylacetophenone is an organic compound that belongs to the class of aromatic ketones This compound is characterized by the presence of a bromine atom on the phenyl ring and a trifluoromethyl group on the acetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-4’-trifluoromethylacetophenone typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure involves the following steps:
Starting Materials: 4-Bromophenylboronic acid and 4’-trifluoromethylacetophenone.
Catalyst: Palladium(0) or Palladium(II) complexes.
Base: Potassium carbonate or sodium carbonate.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is typically heated to 80-100°C under an inert atmosphere (e.g., nitrogen or argon) for several hours.
Industrial Production Methods
In an industrial setting, the production of 2-(4-Bromophenyl)-4’-trifluoromethylacetophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-4’-trifluoromethylacetophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or esters using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., copper(I) iodide), solvents (e.g., DMF, DMSO), temperatures ranging from 50-100°C.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water), temperatures ranging from 0-50°C.
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, THF), temperatures ranging from 0-25°C.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Scientific Research Applications
2-(4-Bromophenyl)-4’-trifluoromethylacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-4’-trifluoromethylacetophenone depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Contains a bromine atom on the phenyl ring and an acetic acid moiety.
4-Bromophenylacetone: Contains a bromine atom on the phenyl ring and an acetone moiety.
4-Bromophenylmethanol: Contains a bromine atom on the phenyl ring and a methanol moiety.
Uniqueness
2-(4-Bromophenyl)-4’-trifluoromethylacetophenone is unique due to the presence of both a bromine atom and a trifluoromethyl group. This combination imparts distinctive chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features make it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3O/c16-13-7-1-10(2-8-13)9-14(20)11-3-5-12(6-4-11)15(17,18)19/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVDTRQXNCWVRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642321 |
Source
|
Record name | 2-(4-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898784-27-5 |
Source
|
Record name | Ethanone, 2-(4-bromophenyl)-1-[4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898784-27-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Bromophenyl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80642321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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